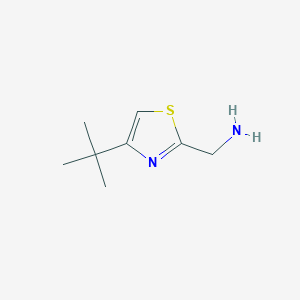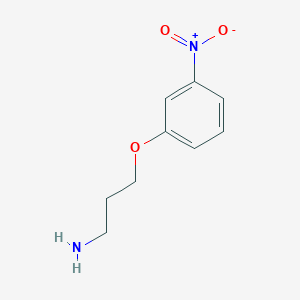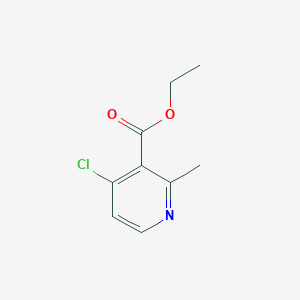
3,5-diethyl-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring The tetrahydro-3,5-diethyl- derivative is a specific variant where the ring is fully saturated and substituted with ethyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate dithiocarbamates with formaldehyde. The general reaction can be represented as follows:
-
Formation of Dithiocarbamate Intermediate
- Reacting a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt.
- Example: Diethylamine + Carbon disulfide + Base → Diethyldithiocarbamate.
-
Cyclization with Formaldehyde
- The dithiocarbamate intermediate is then reacted with formaldehyde under acidic or basic conditions to form the thiadiazine ring.
- Example: Diethyldithiocarbamate + Formaldehyde → this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diethyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives.
Applications De Recherche Scientifique
3,5-diethyl-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-diethyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological molecules. The sulfur atom in the thiadiazine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
The tetrahydro-3,5-diethyl- derivative is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties compared to its methyl or propyl counterparts.
Propriétés
Numéro CAS |
14318-35-5 |
|---|---|
Formule moléculaire |
C7H14N2S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
3,5-diethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3 |
Clé InChI |
OHCTUHSHPBLSJY-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=S)SC1)CC |
SMILES canonique |
CCN1CN(C(=S)SC1)CC |
| 14318-35-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)










